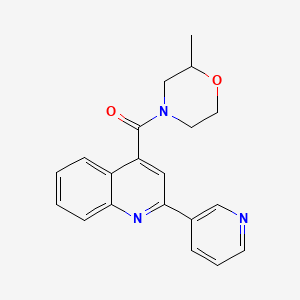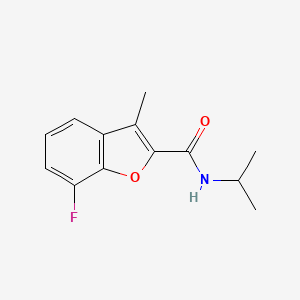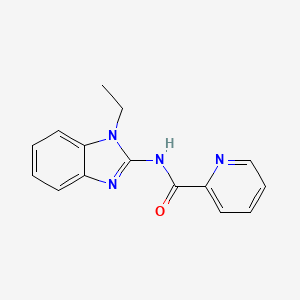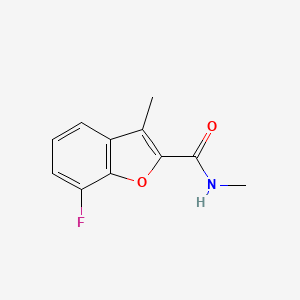
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, also known as MMPIP, is a compound that has shown potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and neuronal excitability.
Wirkmechanismus
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone acts as a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the central nervous system. mGluR7 plays a crucial role in regulating the release of neurotransmitters such as glutamate and GABA, and its dysfunction has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR7, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone modulates the release of these neurotransmitters, thereby improving neuronal function.
Biochemical and physiological effects:
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of cognitive function. In animal models, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been found to reduce anxiety-like behaviors, improve working memory, and enhance synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neuronal function. However, one of the limitations of using (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, including the investigation of its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of novel mGluR7 antagonists with improved solubility and bioavailability could further enhance the potential of (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone as a therapeutic agent.
In conclusion, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone is a promising compound that has shown potential as a therapeutic agent for various neurological disorders. Its selective antagonism of the mGluR7 receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and for developing novel therapies for neurological disorders. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone can be synthesized using a multi-step process that involves the coupling of 2-methylmorpholine and 2-pyridin-3-ylquinoline with a suitable linker. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. Moreover, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
Eigenschaften
IUPAC Name |
(2-methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-13-23(9-10-25-14)20(24)17-11-19(15-5-4-8-21-12-15)22-18-7-3-2-6-16(17)18/h2-8,11-12,14H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBSVHGSHBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)

![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)



![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)